Cas no 821776-88-9 (Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)-)
821776-88-9 structure
Product Name:Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
CAS-nummer:821776-88-9
MF:C13H17F3N2O3
MW:306.280894041061
CID:697288
PubChem ID:11301209
Update Time:2025-04-19
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
- N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline
- 821776-88-9
- FNOQBWKHLPHCMP-UHFFFAOYSA-N
- DTXSID10461749
- SCHEMBL3055385
-
- Inchi: 1S/C13H17F3N2O3/c1-3-6-17(7-8-21-2)10-4-5-12(18(19)20)11(9-10)13(14,15)16/h4-5,9H,3,6-8H2,1-2H3
- InChI-sleutel: FNOQBWKHLPHCMP-UHFFFAOYSA-N
- LACHT: FC(C1=C(C=CC(=C1)N(CCOC)CCC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 306.11912689g/mol
- Monoisotopische massa: 306.11912689g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 6
- Complexiteit: 334
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 58.3Ų
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- Gerelateerde literatuur
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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